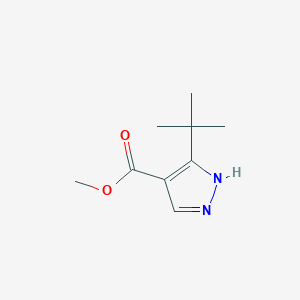
3-(4-Iodophenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-Iodophenyl)-3-oxopropanenitrile (IPON) is a chemical compound that has gained significance in scientific research due to its unique properties. It is a highly reactive compound that can be used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclisation
3-(4-Iodophenyl)-3-oxopropanenitrile has been studied in oxidative cyclisations. Manganese(III) acetate mediated reactions of 3-oxopropanenitriles with 2-thienyl substituted alkenes were explored, yielding 4,5-dihydrofuran-3-carbonitriles with heterocycle inclusion in moderate to high yields (Yılmaz et al., 2008). Another study demonstrated the formation of 5-(2-thienyl)-4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of 3-oxopropanenitriles, showing higher yields with 2-thienyl substituted alkenes compared to phenyl substituted derivatives (Yılmaz et al., 2005).
Synthesis of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives
3-(Benzothiazol-2-yl)-3-oxopropanenitrile has been used for synthesizing novel 1,3,4-thiadiazole derivatives and polysubstituted thiophenes, showcasing its utility in forming complex heterocyclic structures (Farag et al., 1997).
Antimicrobial Studies
In the field of antimicrobial research, 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) has been utilized for synthesizing bis-[1,3,4-thiadiazole] and bis-thiazole derivatives, which demonstrated promising antimicrobial properties (Kheder & Mabkhot, 2012).
Formation of Dihydrofuran Derivatives
Research on the reactivity of various alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile revealed selective formation of dihydrofuran derivatives, contributing to the understanding of regioselectivity in chemical reactions (Deliomeroglu et al., 2012).
Synthesis of Pyrazolo Pyridines
The one-pot, four-component synthesis of pyrazolo pyridines using 3-aryl-3-oxopropanenitriles highlighted the compound's role in creating biologically and pharmacologically active bicyclic structures (Arlan et al., 2020).
Synthesis of Heterocyclic Compounds
3-(1H-Indol-3-yl)-3-oxopropanenitrile has been a focus for synthesizing various heterocyclic compounds, showcasing its versatility as a precursor in heterocyclic chemistry (Fadda et al., 2014).
Corrosion Inhibition Studies
In the field of materials science, derivatives of 3-oxopropanenitriles have been investigated as corrosion inhibitors for metals, indicating a potential application in industrial chemistry (Fouda & Abdallah, 2010).
Eigenschaften
IUPAC Name |
3-(4-iodophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMWEBPDZJGVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630875 | |
| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)-3-oxopropanenitrile | |
CAS RN |
206346-33-0 | |
| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-iodophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)




![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)


![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)


